molecular formula C10H11N3S2 B14491941 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine CAS No. 63486-20-4

6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine

Cat. No.: B14491941
CAS No.: 63486-20-4
M. Wt: 237.3 g/mol
InChI Key: WTPDGCRXXGMZIA-UHFFFAOYSA-N
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Description

6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that contains both a benzimidazole and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with a dithiolane derivative. One common method is the condensation of 1,2-diaminobenzene with 1,3-dithiolane-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The dithiolane ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The benzimidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is unique due to the combination of the dithiolane and benzimidazole rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

63486-20-4

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H11N3S2/c11-10-12-7-2-1-6(5-8(7)13-10)9-14-3-4-15-9/h1-2,5,9H,3-4H2,(H3,11,12,13)

InChI Key

WTPDGCRXXGMZIA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC3=C(C=C2)N=C(N3)N

Origin of Product

United States

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